N-Me-dl-leu-oh HCl

Description

The precise architecture of proteins and peptides, dictated by the sequence of their constituent amino acids, governs their biological function. Chemical biology seeks to understand and manipulate these functions by introducing subtle yet powerful modifications to amino acid structures. Among these modifications, N-methylation and the creation of amino acid derivatives represent key strategies for developing novel research tools and therapeutic candidates. These non-natural or non-canonical amino acids allow for the fine-tuning of molecular properties, overcoming limitations inherent in their natural counterparts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

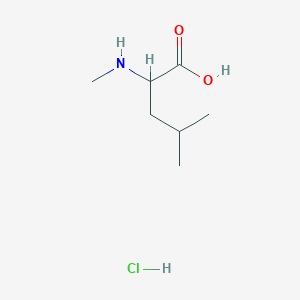

4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWCUVWMMTENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N Methyl Dl Leucine Hydrochloride and Its Analogues

Stereoselective and Non-Stereoselective Synthetic Routes

The synthesis of N-methyl-DL-leucine can be approached through several methods, which can be broadly categorized as stereoselective, preserving the chirality of the starting material, or non-stereoselective, resulting in a racemic mixture.

Chemical Methylation Strategies for Amino Acids (e.g., using methyl iodide and sodium hydride)

A widely applied method for the synthesis of N-methylated amino acids involves the direct methylation of N-acyl or N-carbamoyl protected amino acids. monash.edu This approach typically uses a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide (CH₃I). monash.edu

The general mechanism involves the following steps:

Protection: The amino group of the starting amino acid (e.g., DL-leucine) is first protected with a suitable group, such as tosyl (Ts) or benzyloxycarbonyl (Cbz), to prevent unwanted side reactions.

Deprotonation: Sodium hydride, a powerful non-nucleophilic base, removes the acidic proton from the protected nitrogen atom, creating a highly nucleophilic amide anion.

Methylation: The resulting anion attacks the methyl group of methyl iodide in a classic Sɴ2 reaction, displacing the iodide ion and forming the N-methylated product.

Deprotection: The protecting groups are subsequently removed to yield the free N-methyl amino acid, which can then be converted to its hydrochloride salt.

This method is robust and has been used to prepare N-methyl derivatives of various amino acids, including leucine (B10760876), valine, and phenylalanine, in near-quantitative yields for the methylation step. monash.edu However, the use of strong bases like sodium hydride can sometimes lead to racemization, making it a common route for producing DL- (racemic) mixtures.

| Reagent | Role | Key Characteristics |

| Sodium Hydride (NaH) | Base | A strong, non-nucleophilic base used to deprotonate the protected amino group. |

| Methyl Iodide (CH₃I) | Methylating Agent | An electrophilic source of a methyl group that reacts with the deprotonated nitrogen. nih.gov |

Oxazolidinone Intermediate Method for N-Methylated Amino Acid Synthesis

A more sophisticated and often stereoselective approach to synthesizing N-methyl amino acids involves the use of a 5-oxazolidinone intermediate. nih.govresearchgate.net This method provides a unified strategy for producing N-methyl derivatives of a wide range of amino acids, including those with reactive side chains. nih.govresearchgate.net

The key steps of this methodology are:

Formation of the Oxazolidinone: The starting N-protected amino acid (often with a carbamoyl-type protector) is cyclized to form a 5-oxazolidinone ring.

N-Methylation: The nitrogen within the oxazolidinone ring is then methylated.

Reductive Cleavage: The oxazolidinone ring is opened via reductive cleavage to yield the N-methyl amino acid. researchgate.net

This strategy has been successfully applied to generate all 20 common L-amino acids in their N-methylated forms, making them available for both solid-phase and solution-phase peptide synthesis. nih.govresearchgate.net The rigid cyclic intermediate helps to control stereochemistry during the reaction sequence. This method is particularly valuable for preparing optically pure N-methyl-L-leucine, as it minimizes the risk of racemization that can occur under the harsh basic conditions of direct methylation. researchgate.net

Preparation of N-Methyl-DL-Leucine Hydrochloride Precursors

The synthesis of N-Methyl-DL-Leucine Hydrochloride begins with appropriate starting materials or precursors. The most common precursor is DL-leucine itself. For direct methylation strategies, precursors are N-protected forms of leucine. Common protecting groups include tosyl (Ts), benzyloxycarbonyl (Cbz), or nitrobenzenesulfonyl (nosyl). monash.eduresearchgate.net

For instance, N-tosyl-DL-leucine can be prepared and subsequently methylated. monash.edu Another approach involves using α-bromo acids as intermediates; in this case, (R/S)-α-bromo-isocaproic acid, derived from DL-leucine, could be reacted with methylamine. monash.edu In methods involving temporary carboxyl protection, benzhydryl esters of N-nosyl-leucine have been used, which are stable during methylation and can be deprotected under mild conditions. researchgate.net The choice of precursor and protecting group strategy is crucial as it impacts reaction efficiency, yield, and the preservation of stereochemical integrity.

Coupling Reagents and Reaction Conditions in Peptide Synthesis

Incorporating sterically hindered amino acids like N-methyl-leucine into a growing peptide chain is a significant challenge. The presence of the methyl group on the amide nitrogen obstructs the incoming acylating species, slowing down the coupling reaction and increasing the risk of side reactions. To overcome this, highly efficient coupling reagents and optimized reaction conditions are required. peptide.com

Carbodiimide-Based Coupling (e.g., DCC, EDC·HCl)

Carbodiimides are a class of reagents that activate carboxylic acid groups to facilitate amide bond formation. creative-proteomics.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent widely used in solution-phase peptide synthesis. creative-proteomics.cominterchim.fr It reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then attacked by the amino group of the adjacent residue to form the peptide bond. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and must be removed by filtration. peptide.com

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC is a water-soluble carbodiimide, making it particularly useful for a variety of applications. peptide.comthermofisher.com The urea byproduct formed from EDC is also water-soluble and can be easily removed by aqueous extraction. peptide.compeptide.com

While effective for many standard couplings, carbodiimides can be less efficient for sterically hindered couplings involving N-methylated amino acids. To minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included in the reaction mixture. peptide.com

| Coupling Reagent | Abbreviation | Key Features | Byproduct Solubility |

| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective in organic solvents. creative-proteomics.com | Insoluble in most organic solvents. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC·HCl | Water-soluble reagent. thermofisher.com | Water-soluble. peptide.com |

Racemization Suppression Strategies (e.g., HOBt)

Racemization, the conversion of a chiral amino acid into its mirror image, is a significant side reaction during peptide synthesis, particularly with N-methylated amino acids. The activation of the carboxylic acid group, a prerequisite for peptide bond formation, can lead to the formation of a planar oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation from either face, resulting in a loss of stereochemical integrity.

1-Hydroxybenzotriazole (HOBt) is a widely used additive to suppress racemization. creative-peptides.com When used in conjunction with a coupling reagent such as a carbodiimide, HOBt acts as a nucleophile, converting the activated carboxylic acid into an HOBt-ester. This ester is more reactive than the initial activated species, facilitating a more rapid and efficient aminolysis (peptide bond formation). nih.gov Crucially, the HOBt-ester is less prone to cyclization into the problematic oxazolone intermediate, thereby minimizing the potential for racemization. nih.gov

The effectiveness of HOBt in suppressing racemization is well-documented. For instance, in carbodiimide-mediated couplings, the addition of HOBt can significantly reduce the formation of undesired epimers. creative-peptides.com Further enhancements in racemization suppression have been observed with the simultaneous use of HOBt and copper(II) chloride (CuCl₂). nih.gov This combination is particularly effective in preventing the racemization of any small amounts of oxazolone that may still form, even in the presence of HOBt alone. nih.gov

Research has shown that while additives like HOBt are effective, N-methylated amino acids remain highly susceptible to racemization. pharm.or.jp The choice of coupling reagent is also critical. Onium-type reagents like HBTU and HATU have demonstrated lower levels of racemization compared to carbodiimides like WSCI in the coupling of peptides containing N-methylalanine. pharm.or.jp However, even with these advanced reagents, some degree of racemization can still occur. pharm.or.jp

The following table summarizes the effect of different additives on racemization during a model peptide coupling reaction.

| Coupling Reagent | Additive(s) | % L-D-L Isomer (Racemization) |

| WSCI | None | High |

| WSCI | HOSu | Significant |

| WSCI | HOBt | Significant |

| WSCI | HOAt | Significant |

| WSCI | HOBt + CuCl₂ | Not Detected |

| Bop | None | Moderate |

| HATU | None | Moderate |

Data adapted from a study on the coupling of Boc-Phe-MeAla-OH with H-Phe-OBzl. pharm.or.jp

Solid-Phase and Solution-Phase Peptide Synthesis Approaches

Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) have been employed for the preparation of peptides containing N-methylated amino acids. The choice between these two approaches often depends on the scale of the synthesis, the complexity of the peptide, and the specific challenges posed by the N-methylated residues.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, where the growing peptide chain is anchored to an insoluble resin support, offers the advantage of simplified purification, as excess reagents and byproducts can be removed by simple filtration and washing. luxembourg-bio.com However, the synthesis of N-methyl-rich peptides on a solid support can be challenging. The steric hindrance of the N-methyl group can lead to incomplete coupling reactions, resulting in deletion sequences. sci-hub.ru

To overcome these challenges, a variety of coupling reagents have been evaluated for their efficiency in coupling sterically hindered N-methylated amino acids in SPPS. Reagents such as PyAOP and the combination of PyBOP/HOAt have shown promise in improving coupling yields. nih.gov Microwave-assisted SPPS has also been utilized to accelerate both the deprotection and coupling steps, although care must be taken to control for side reactions like racemization, which can be exacerbated at elevated temperatures. nih.gov For particularly difficult couplings, specialized reagents like PyBrOP have been developed, which have shown good results in the coupling of N-methylated amino acids where other HOBt-containing reagents may be less effective. bachem.com

The following table presents a comparison of coupling efficiencies for different reagents in the solid-phase synthesis of a model tripeptide containing an N-methylated amino acid.

| N-Terminal Residue to be Coupled | Coupling Reagent | Yield (%) |

| Boc-Phe | HBTU | >95 |

| Boc-Phe | PyBroP | >95 |

| Boc-Phe | Boc-Phe-NCA | >95 |

| Boc-Phe | Pivaloyl Mixed Anhydride | <10 |

| Boc-Phe | Pentafluorophenyl Ester | <10 |

| Boc-Phe | Acyl Fluoride | <10 |

Data adapted from a study on the synthesis of Boc-Phe-(NMe)Aib-Phe-OBzl. nih.gov

Solution-Phase Peptide Synthesis (LPPS)

Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, can offer advantages for the synthesis of complex or sterically hindered peptides. In LPPS, all reactants are in the same phase, which can sometimes lead to better reaction kinetics compared to the heterogeneous environment of SPPS. For large-scale production of peptides, solution-phase methods are often preferred.

In the context of N-methylated amino acids, solution-phase synthesis allows for careful monitoring of the reaction progress and the potential for easier optimization of coupling conditions to minimize racemization and improve yields. The use of additives like HOBt and CuCl₂ has been successfully applied in solution-phase segment condensation to achieve high yields without detectable racemization. nih.gov

Iii. Advanced Characterization and Analytical Techniques for N Methyl Dl Leucine Hydrochloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural characterization of N-methylated amino acids. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique information about the molecular structure and conformation of N-Methyl-DL-leucine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and conformational dynamics of N-Methyl-DL-leucine and its derivatives in solution. rsc.org ¹H and ¹³C NMR are the most common nuclei analyzed, providing detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-methylated amino acids provides characteristic signals. For instance, the N-methyl group typically appears as a singlet in the ¹H NMR spectrum. cdnsciencepub.com The chemical shifts and coupling constants of the α-proton and the side-chain protons are sensitive to the local conformation and the presence of neighboring groups. uzh.ch Conformational studies of peptides containing N-methylated amino acids have shown that N-methylation can influence the cis/trans isomerization of the amide bond, which can be observed through changes in the ¹H NMR spectrum. rsc.orgrsc.org Two-dimensional NMR techniques, such as COSY and TOCSY, are used to establish through-bond proton-proton connectivities, aiding in the assignment of complex spectra. uzh.ch NOESY and ROESY experiments provide information about through-space interactions, which is critical for determining the three-dimensional structure and conformational preferences of molecules. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. openmedscience.com The chemical shift of the N-methyl carbon is a key indicator of N-methylation. rsc.org The carbonyl carbon, α-carbon, and side-chain carbons also exhibit characteristic chemical shifts that can be influenced by the molecular conformation and intermolecular interactions. openmedscience.comrsc.org Isotope labeling, particularly with ¹³C, can enhance the sensitivity of NMR experiments and aid in tracking specific atoms within a molecule or during a reaction. openmedscience.com

³¹P NMR Spectroscopy: While not directly applicable to N-Methyl-DL-leucine hydrochloride itself, ³¹P NMR becomes relevant when the compound is part of a larger molecule containing phosphorus, such as a phosphopeptide or a phosphorylated derivative. In such cases, ³¹P NMR provides information about the chemical environment of the phosphorus atom, including its oxidation state and bonding.

The table below summarizes typical NMR data for N-methylated leucine (B10760876) derivatives, though specific shifts can vary based on solvent and other experimental conditions.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 - 3.0 | Singlet | N-CH₃ |

| ¹H | ~3.5 - 4.5 | Multiplet | α-CH |

| ¹H | ~0.8 - 1.7 | Multiplets | Side-chain CH, CH₂, CH₃ |

| ¹³C | ~30 - 40 | N-CH₃ | |

| ¹³C | ~55 - 65 | α-CH | |

| ¹³C | ~170 - 180 | C=O (carbonyl) | |

| ¹³C | ~20 - 45 | Side-chain carbons | |

| Note: These are approximate ranges and can be influenced by various factors. |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of N-Methyl-DL-leucine hydrochloride and for studying its fragmentation patterns. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar molecules like amino acids, typically by observing the protonated molecule [M+H]⁺. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net In an MS/MS experiment, the [M+H]⁺ ion of the N-methylated amino acid is isolated and then fragmented by collision-induced dissociation (CID). rsc.org The resulting fragment ions provide a wealth of structural information. nih.gov Common fragmentation pathways for protonated N-methyl amino acids include the neutral loss of water and carbon monoxide (H₂O+CO) to form a characteristic immonium ion. nih.govresearchgate.net Other significant fragmentation patterns involve losses related to the side chain and the N-methyl group. nih.govresearchgate.net The fragmentation patterns of isomeric and isobaric N-methyl amino acids are often distinct, allowing for their differentiation. nih.govacs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, further confirming the identity of the compound. rsc.orgresearchgate.net

The table below illustrates common fragment ions observed in the ESI-MS/MS of protonated N-methyl leucine.

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H - (H₂O+CO)]⁺ | Immonium ion |

| [M+H - NH₂CH₃]⁺ | Loss of the N-methylamine group |

| [M+H - C₄H₉]⁺ | Loss of the isobutyl side chain |

| Note: The exact m/z values will depend on the specific isotopic composition. |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in N-Methyl-DL-leucine hydrochloride by measuring the absorption of infrared radiation. acs.org The hydrochloride form will exhibit characteristic absorptions for the carboxylic acid and the secondary amine salt.

Key vibrational bands in the FTIR spectrum of N-Methyl-DL-leucine hydrochloride include:

O-H stretch: A broad band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H stretch: The stretch for the secondary ammonium (B1175870) ion (R₂NH₂⁺) appears in the region of 2200-2800 cm⁻¹.

C=O stretch: A strong absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

N-H bend: Bending vibrations for the amine salt can be observed around 1500-1600 cm⁻¹.

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching of C-H bonds in the alkyl side chain and the N-methyl group. researchgate.net

FTIR can also be used to study intermolecular interactions, such as hydrogen bonding. aip.org Changes in the positions and shapes of the O-H and N-H stretching bands can provide insights into the strength and nature of these interactions. aip.org In some studies, low-temperature FTIR has been used to investigate the different forms (neutral vs. zwitterionic) of N-methylated amino acids. rsc.org

The following table summarizes the expected FTIR absorption bands for N-Methyl-DL-leucine hydrochloride.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Secondary Amine Salt | N-H stretch | 2200-2800 |

| Secondary Amine Salt | N-H bend | 1500-1600 |

| Alkyl Groups | C-H stretch | 2850-3000 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of N-Methyl-DL-leucine from complex mixtures, for its quantification, and for the resolution of its stereoisomers. High-performance liquid chromatography (HPLC) is the predominant technique employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of N-Methyl-DL-leucine hydrochloride. lcms.cz Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of amino acids. nih.gov The retention time of N-Methyl-DL-leucine will depend on the specific column, mobile phase composition, and other chromatographic conditions.

For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS). springernature.com LC-MS/MS, in particular, is a powerful tool for the quantitative analysis of N-methylated amino acids in complex biological samples. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the target analyte can be monitored, which significantly reduces background noise and improves the accuracy of quantification. nih.gov Stable isotope-labeled internal standards are often used in LC-MS/MS methods to ensure accurate quantification.

Derivatization of the amino acid with a UV-active or fluorescent tag can also be employed to enhance detection by UV or fluorescence detectors in HPLC. rsc.org For example, the AccQ·Tag™ derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with primary and secondary amines to produce highly fluorescent derivatives that can be readily detected. rsc.org

The table below outlines a typical HPLC method for the analysis of N-methylated amino acids.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | A time-dependent gradient from low to high percentage of B |

| Flow Rate | ~1 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (ESI-MS/MS) |

Since N-Methyl-DL-leucine is a racemic mixture, containing both the N-Methyl-D-leucine and N-Methyl-L-leucine enantiomers, chiral chromatography is necessary for their separation and quantification. acs.org This can be achieved either directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

A widely used indirect method involves derivatization with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), or its analogs like Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA). acs.orgmdpi.com The amino group of the N-methyl-leucine enantiomers reacts with the chiral reagent to form a pair of diastereomers. acs.org These diastereomers have different physical properties and can be separated by reversed-phase HPLC. acs.orgacs.org The elution order of the diastereomers can be used to assign the absolute configuration of the original enantiomers by comparing their retention times to those of derivatized D- and L-amino acid standards. acs.org This method has been successfully applied to the analysis of various amino acids, including N-methylated ones. acs.org

The development of new HPLC columns, such as C3 columns, has shown improved resolution for Marfey's adducts of some amino acids compared to traditional C18 columns. acs.org

The table below summarizes the principle of chiral separation using Marfey's reagent.

| Step | Description |

| 1. Derivatization | The racemic mixture of N-Methyl-DL-leucine is reacted with an enantiomerically pure chiral derivatizing agent (e.g., L-FDAA). |

| 2. Formation of Diastereomers | Two diastereomers are formed: L-FDAA-N-Methyl-D-leucine and L-FDAA-N-Methyl-L-leucine. |

| 3. HPLC Separation | The diastereomeric mixture is injected onto an achiral HPLC column (e.g., C18). |

| 4. Resolution | The diastereomers are separated based on their different interactions with the stationary phase, resulting in two distinct peaks in the chromatogram. |

| 5. Quantification | The area of each peak is proportional to the concentration of the corresponding enantiomer in the original sample. |

Method Development and Validation in Amino Acid Analysis

The quantitative and qualitative analysis of N-Methyl-DL-Leucine Hydrochloride and its derivatives necessitates the development and validation of robust analytical methods. Given the structural similarities to endogenous amino acids and the potential for isomeric complexity, highly specific and sensitive techniques are required. The process of method development is a systematic undertaking to create a procedure that can reliably measure the analyte, while method validation provides documented evidence that the method is fit for its intended purpose. springernature.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the analysis of amino acids and their modified forms. researchgate.net

Method development for N-Methyl-DL-Leucine HCl often begins with selecting the appropriate chromatographic technique. HPLC is frequently the method of choice due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds like amino acids. koreascience.kr A critical step in many amino acid analysis methods is derivatization. Since many amino acids, including N-Methyl-DL-Leucine, lack a strong chromophore, pre-column or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule, thereby enhancing detection sensitivity. nih.govresearchgate.net Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and ethyl chloroformate for GC-MS analysis. nih.govnih.gov The secondary amine structure of N-methylated amino acids requires specific consideration during the selection of a derivatization strategy.

The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govacs.org Method development involves optimizing the mobile phase composition (often a gradient elution using acetonitrile and an aqueous buffer), flow rate, and column temperature to achieve adequate separation of N-Methyl-DL-Leucine from its parent amino acid (leucine), potential isomers, and other related substances. acs.orgnih.gov

Once a method is developed, it must be rigorously validated in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). springernature.com Validation establishes the performance characteristics of the method through a series of defined experiments. The key validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest. Specificity is demonstrated by showing that there is no interference from impurities, degradation products, or matrix components at the retention time of the analyte peak. This can be confirmed by comparing the chromatograms of the analyte standard with those of placebo formulations and spiked samples. nih.govresearchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis on the concentration versus response data. A high correlation coefficient (typically R² ≥ 0.99) is required to demonstrate linearity. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated by performing recovery studies on samples spiked with a known amount of the analyte. researchgate.net The results are expressed as a percentage recovery. d-nb.inforesearchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst with the same equipment. d-nb.info

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, by different analysts, or with different equipment. nih.gov Precision is reported as the relative standard deviation (RSD) of the measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govd-nb.info These are often determined based on the signal-to-noise ratio of the analytical peak. nih.gov

The validation of analytical methods for amino acids in various matrices, such as feed, has been thoroughly documented, providing a framework for developing methods for novel derivatives like N-Methyl-DL-Leucine HCl. researchgate.neteuropa.eu For instance, a validated UPLC method for 17 amino acids in feed reported repeatability (RSD) from 0.4% to 4.6% and recovery rates between 87% and 104%. d-nb.inforesearchgate.net

Interactive Data Tables

Below are examples of data tables summarizing typical results from a method validation study for an amino acid derivative, based on common findings in the literature.

Table 1: Linearity and Range for a Hypothetical HPLC-UV Method This table illustrates a typical linearity study for an analytical method. The response (peak area) is measured for several concentrations within the specified range. The correlation coefficient (R²) indicates how well the data fits a linear model.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 20 | 15100 |

| 50 | 37450 |

| 100 | 75200 |

| 150 | 112800 |

| 200 | 149900 |

| Correlation Coefficient (R²) | 0.9998 |

Data is representative and for illustrative purposes.

Table 2: Accuracy and Precision Data This table shows representative accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) data. Accuracy is determined by analyzing samples with a known added amount of the analyte. Precision is assessed by repeated measurements on the same day (intra-day) and on different days (inter-day).

| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) Intra-day (n=6) | Precision (%RSD) Inter-day (n=6) |

| Low (80%) | 99.5% | 1.2% | 1.8% |

| Medium (100%) | 100.8% | 0.9% | 1.5% |

| High (120%) | 101.2% | 1.1% | 1.6% |

Data is representative and for illustrative purposes, based on findings in sources. nih.govd-nb.inforesearchgate.net

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria This table provides a summary of the key validation parameters and the generally accepted criteria for analytical methods used in pharmaceutical analysis, based on ICH guidelines.

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

Acceptance criteria can vary based on the specific application and regulatory requirements. springernature.comnih.gov

Iv. Biochemical Interactions and Mechanistic Elucidation of N Methyl Dl Leucine Hydrochloride and Its Analogues

Modulation of Cellular Signaling Pathways

N-Methyl-DL-leucine and its analogues, primarily through the actions of leucine (B10760876), are significant modulators of intracellular signaling cascades that govern cell growth, proliferation, and metabolism.

Interactions with the mTOR-Signaling Pathway and p70S6K Activity

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis, and its activation is strongly influenced by amino acids, particularly leucine. frontiersin.orgnih.gov Leucine activates the mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets, including the p70S6 kinase 1 (p70S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgmetwarebio.com This activation is a key step in initiating protein synthesis. frontiersin.orgmetwarebio.com

Studies have shown that leucine stimulation leads to a significant increase in the phosphorylation of mTOR and p70S6K. nih.gov For instance, in human myotubes, leucine treatment has been observed to transiently increase the phosphorylation of both mTOR and p70S6K. nih.gov The activation of p70S6K is a critical event, as this kinase is responsible for phosphorylating the 40S ribosomal protein S6, a component of the machinery that synthesizes proteins. bpsbioscience.com The activation of mTORC1 by leucine can occur independently of insulin (B600854) signaling, highlighting its direct role as a nutrient signal. nih.govscielo.br However, some studies suggest a synergistic effect when both leucine and insulin are present, leading to a more robust activation of p70S6K. nih.gov

The mechanism of mTORC1 activation by leucine is complex and involves several upstream proteins. Leucine availability is sensed by cellular machinery that includes the Rag GTPases. frontiersin.org Leucine promotes the loading of Rag GTPases with GTP, which then allows them to interact with and activate mTORC1 at the lysosomal surface. physiology.org While leucine itself is a potent activator, its metabolite, β-hydroxy-β-methylbutyrate (HMB), has also been shown to stimulate mTORC1, although potentially through different upstream mechanisms. nih.gov Research in neonatal pigs suggests that while both leucine and HMB activate mTORC1, leucine's effect is mediated by the Sestrin2-GATOR2 complex and Rag proteins, a pathway that HMB does not appear to utilize. nih.gov

It is also interesting to note that the N-acetylation of leucine, as in N-acetyl-DL-leucine, may alter its interaction with mTOR signaling. It has been proposed that N-acetylation could block the interaction of leucine with the intracellular amino acid sensor Sestrin 2, leading to reduced mTOR activation and potentially enhancing autophagy. mdpi.com

Table 1: Key Proteins in the Leucine-mTOR Signaling Pathway

| Protein | Function | Role in Leucine Signaling |

|---|---|---|

| mTOR | Serine/threonine kinase, central regulator of cell growth and protein synthesis. frontiersin.org | Activated by leucine, leading to the phosphorylation of downstream targets. frontiersin.orgnih.gov |

| p70S6K1 | Kinase that phosphorylates the S6 ribosomal protein, promoting translation. bpsbioscience.com | Phosphorylated and activated by mTORC1 in response to leucine. metwarebio.comnih.govfrontiersin.org |

| 4E-BP1 | Repressor of translation initiation factor eIF4E. frontiersin.org | Phosphorylated by mTORC1, releasing eIF4E to initiate translation. frontiersin.orgnih.gov |

| Rag GTPases | GTP-binding proteins that recruit mTORC1 to the lysosome for activation. physiology.org | Activated by leucine, facilitating mTORC1 activation. frontiersin.org |

| Sestrin 2 | Intracellular leucine sensor. mdpi.com | Binds to GATOR2 to regulate mTORC1 activity in response to leucine levels. nih.gov |

Influence on Protein Synthesis Regulation

The influence of N-Methyl-DL-leucine and its analogues on protein synthesis is a direct consequence of their interaction with the mTOR pathway. nih.govscielo.br By activating mTORC1, leucine and its derivatives stimulate the translation of messenger RNA (mRNA) into protein. scielo.br This is achieved through the dual action of p70S6K1 activation and 4E-BP1 phosphorylation. nih.govfrontiersin.org

The phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). frontiersin.org This frees eIF4E to form the eIF4F complex, which is essential for the recruitment of ribosomes to mRNA, a critical step in initiating translation. scielo.br Simultaneously, the activation of p70S6K1 leads to the phosphorylation of ribosomal protein S6, which is thought to enhance the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational machinery. frontiersin.org

Studies have demonstrated that leucine supplementation can enhance muscle protein synthesis rates, an effect attributed to both the activation of the mTOR signaling pathway and increased protein translation efficiency. frontiersin.org The anabolic effect of leucine on protein synthesis is particularly significant in maintaining lean body mass. scielo.br It is important to recognize that while leucine is a powerful stimulator of protein synthesis, the incorporation of N-methylated amino acids, such as N-methyl leucine, into proteins can be less efficient. acs.org

Amino Acid Transport Mechanisms and Specificity

The ability of N-Methyl-DL-leucine and its analogues to exert their intracellular effects is contingent on their transport across the cell membrane. This process is mediated by specific amino acid transporters.

Interaction with L-type Amino Acid Transporter 1 (LAT1)

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including leucine. mdpi.comd-nb.info LAT1 is a sodium- and pH-independent transporter that functions as a heterodimer with the glycoprotein (B1211001) 4F2hc (CD98). mdpi.comsoyaku.co.jp It facilitates the exchange of large neutral amino acids across the plasma membrane. d-nb.info

LAT1 is highly expressed in tissues that require a constant supply of amino acids, such as the blood-brain barrier, placenta, and various types of cancer cells. mdpi.comspandidos-publications.com The transporter exhibits a high affinity for essential amino acids like leucine. d-nb.infonih.gov The transport of leucine via LAT1 is a critical step for its subsequent intracellular signaling functions, including the activation of the mTORC1 pathway. mdpi.com Inhibition of LAT1 can suppress mTORC1 signaling and consequently impact cell growth. mdpi.com

Interestingly, chemical modifications to leucine can alter its transporter affinity. For example, N-acetyl-L-leucine is not a substrate for LAT1. biorxiv.org Instead, the N-acetylation converts the molecule into an anion at physiological pH, making it a substrate for organic anion transporters (OATs), such as OAT1 and OAT3. biorxiv.org This switch in transporter specificity from the high-affinity, low-capacity LAT1 to lower-affinity, high-capacity OATs has significant implications for the bioavailability and cellular uptake of the modified compound. biorxiv.org

Table 2: Comparison of Leucine and N-acetyl-L-leucine Transport

| Compound | Primary Transporter | Transporter Affinity | Transporter Capacity |

|---|---|---|---|

| L-Leucine | L-type Amino Acid Transporter 1 (LAT1) | High (Km ~0.2 mM) biorxiv.org | Low biorxiv.org |

| N-acetyl-L-leucine | Organic Anion Transporters (OAT1, OAT3) | Low (Km ~10 mM) biorxiv.org | High biorxiv.org |

Stereoselectivity in Amino Acid Transport Processes

Amino acid transport systems often exhibit stereoselectivity, preferentially transporting one enantiomer over the other. researchgate.net In the context of LAT1, there is evidence for stereoselectivity, with a higher affinity for L-enantiomers of amino acids like phenylalanine and leucine compared to their D-enantiomers. d-nb.infonih.gov However, the transport rate (Vmax) has been reported to be similar for both L- and D-enantiomers, suggesting that while binding may be stereoselective, the translocation process itself may not be. d-nb.infonih.govnih.gov

Studies on other transport systems also highlight the importance of stereochemistry. For instance, the transport of serine via the ASC system is highly stereoselective for L-serine. kanazawa-u.ac.jp The ability to resolve racemic mixtures of amino acids, such as D,L-leucine, is important for various applications, as biological systems often utilize one enantiomer more effectively. google.com Enzymatic processes are frequently employed for the stereospecific resolution of N-acyl-D,L-leucine esters. google.com

Enzymatic Interactions and Substrate Specificity

The metabolic fate and biological activity of N-Methyl-DL-leucine and its analogues are also determined by their interactions with various enzymes. The specificity of these enzymes for their substrates is a key determinant of the resulting biochemical transformations.

Leucine itself is an essential amino acid that is not synthesized by animals and must be obtained from the diet. wikipedia.org Its metabolism is initiated by branched-chain amino acid aminotransferase, which converts it to α-ketoisocaproate. wikipedia.org The substrate specificity of enzymes involved in amino acid metabolism is generally high. For example, kynurenine (B1673888) aminotransferase II (KAT II) exhibits broad substrate specificity, capable of transaminating a wide range of amino acids, including leucine. nih.gov

The introduction of a methyl group on the nitrogen atom, as in N-methyl-leucine, can significantly impact its interaction with enzymes. N-methylation can confer resistance to proteolytic degradation, a desirable property for therapeutic peptides. vulcanchem.com However, the incorporation of N-methylated amino acids into proteins by the ribosomal machinery is often less efficient than their non-methylated counterparts, reflecting the substrate specificity of the translational apparatus. acs.org Studies have shown that while N-methyl amino acids can be incorporated into peptides, the yields vary depending on the specific amino acid, with N-methyl leucine showing lower incorporation rates compared to N-methyl alanine (B10760859) or N-methyl phenylalanine. acs.org

Furthermore, the structure of the amino acid binding pocket in enzymes and transporters dictates their substrate specificity. For instance, in the alanine symporter AgcS, the small size of the binding pocket restricts it to smaller amino acids. pnas.org Mutations that enlarge this pocket can broaden the substrate specificity to include larger amino acids like leucine. pnas.org

Role in Enzyme Function Studies (e.g., leucine aminopeptidase (B13392206) activity)

Leucine aminopeptidases (LAPs) are a ubiquitous class of exopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides. worthington-biochem.com These enzymes exhibit a strong preference for cleaving N-terminal leucine residues. uniprot.orgacs.org The catalytic mechanism of LAPs, which belong to the M17 family of metallopeptidases, involves a di-zinc metal center in the active site that is crucial for binding the N-terminal amine and the carbonyl group of the scissile peptide bond. worthington-biochem.comnih.gov

The introduction of an N-methyl group in N-Methyl-DL-Leucine prevents its hydrolysis by leucine aminopeptidase. The methylation of the α-amino group sterically hinders the proper orientation and coordination of the substrate within the enzyme's active site. This modification makes N-methylated amino acids resistant to cleavage, turning them into effective inhibitors rather than substrates.

In research, N-Methyl-DL-Leucine and its analogues serve as critical tools to study the structure and function of LAPs. By attempting to use these modified amino acids as substrates, researchers can confirm the structural requirements of the active site. The inability of the enzyme to process the N-methylated version underscores the essential role of the free N-terminal amine in the catalytic mechanism. Fluorogenic substrates like Leucine-7-amido-4-methylcoumarin (Leu-AMC) are commonly used to measure LAP activity, and the introduction of an N-methylated competitor can demonstrate potent inhibition of this activity. acs.orgnih.govbiorxiv.org

| Parameter | Description | Source(s) |

| Enzyme Class | Exopeptidase, M17 family of metallopeptidases | worthington-biochem.comnih.gov |

| Catalytic Center | Di-zinc (Zn²⁺) active site | worthington-biochem.com |

| Function | Cleaves N-terminal amino acids, primarily leucine, from peptides and proteins. | worthington-biochem.comuniprot.orgacs.org |

| Common Substrate | L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for activity assays. | acs.orgnih.govbiorxiv.org |

| Effect of N-Methylation | The N-methyl group on an amino acid like leucine blocks its hydrolysis, making the compound an inhibitor. | researchgate.netnih.gov |

Investigation of Non-Canonical Amino Acids as Protease Inhibitors

Non-canonical amino acids (ncAAs) are widely employed in drug discovery and protein engineering to create peptides with enhanced properties. rsc.org A primary application is the development of protease inhibitors. mdpi.com Proteases are enzymes that catalyze the breakdown of proteins, and their dysregulation is implicated in numerous diseases. Peptides designed to inhibit proteases are often susceptible to degradation by the very enzymes they are meant to target.

The incorporation of ncAAs, particularly those with N-alkylated backbones like N-Methyl-DL-Leucine, confers resistance to proteolytic degradation. researchgate.netnih.gov This stability is a critical attribute for therapeutic peptides. The N-methyl group shields the peptide bond from enzymatic attack, increasing the compound's biological half-life and efficacy. N-methylated amino acids are found in nature and are known to be embedded in complex peptides with significant biological activity. nih.gov

The use of α-methyl-leucine, a close analogue, has been documented as an effective inhibitor in protease studies. researchgate.net These modified amino acids serve as peptidomimetics, mimicking the structure of the natural substrate to bind to the enzyme's active site but remaining catalytically inert. This allows for detailed structural and functional studies of protease-inhibitor interactions and provides a foundation for designing novel therapeutic agents. mdpi.com

| Non-Canonical Amino Acid | Modification Type | Role in Protease Studies | Source(s) |

| α-Methyl-leucine | Side-chain modification | Inhibitor | researchgate.net |

| N-Methyl-glycine (Sarcosine) | N-alkylation | Increased proteolytic stability | nih.gov |

| Cyclo-leucine | Cyclization | Inhibitor | researchgate.net |

| tert-Leucine | Side-chain modification | Substrate, Inhibitor | researchgate.net |

Broader Metabolic Pathway Investigations (general amino acid metabolism context)

In the broader context of metabolism, leucine is a branched-chain amino acid (BCAA) with significant roles beyond protein synthesis, including serving as a metabolic fuel and a signaling molecule, particularly through the mTOR pathway. nih.govwikipedia.org The metabolic entry point for leucine is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT). nih.govmdpi.com This enzyme transfers the amino group from leucine to α-ketoglutarate, producing α-ketoisocaproate (KIC) and glutamate. KIC then enters the mitochondria for further oxidation. diabetesjournals.org

The N-methyl group in N-Methyl-DL-Leucine fundamentally alters this metabolic trajectory. The methylation of the α-amino group blocks the initial, obligatory transamination step catalyzed by BCAT. Because the amine nitrogen is already bonded to a methyl group, it cannot participate in the Schiff base intermediate required for the transaminase reaction.

This metabolic inertness makes N-Methyl-DL-Leucine an excellent tool for decoupling the signaling roles of leucine from its metabolic effects. Researchers can use this analogue to investigate leucine-sensing pathways, such as mTORC1 activation, without the confounding variables introduced by leucine's downstream metabolites like KIC or acetyl-CoA. nih.govwikipedia.orgnih.gov By observing the cellular response to an unmetabolizable leucine analogue, scientists can isolate and elucidate the direct signaling functions of the amino acid itself at various cellular receptors and sensors.

| Compound | Key Metabolic Feature | Initial Metabolic Enzyme | Consequence of Structure |

| L-Leucine | Contains a primary α-amino group. | Branched-chain amino acid transaminase (BCAT). nih.govmdpi.com | Undergoes transamination to α-ketoisocaproate (KIC) to enter metabolic pathways. diabetesjournals.org |

| N-Methyl-DL-Leucine | The α-amino group is methylated (a secondary amine). | Cannot serve as a substrate for BCAT. | Blocks entry into the canonical leucine degradation pathway; useful for studying signaling. |

V. Role in Peptide and Peptidomimetic Design and Synthesis

N-Methylation as a Strategy for Conformational Control and Proteolytic Resistance in Peptides

The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a minimalist yet profound modification that significantly impacts the molecule's physicochemical properties. researchgate.netresearchgate.net This seemingly simple alteration is a widely used strategy to improve the drug-like characteristics of peptides. enamine.net One of the primary benefits of N-methylation is the enhancement of proteolytic resistance. researchgate.netsphinxsai.com The methyl group provides steric hindrance that shields the adjacent peptide bonds from the action of proteolytic enzymes, which are a major cause of the rapid degradation and short in-vivo half-life of therapeutic peptides. Current time information in Bangalore, IN.nih.gov This protective effect can even extend to neighboring, non-methylated peptide bonds. Current time information in Bangalore, IN.

Beyond improving stability, N-methylation is a critical tool for conformational control. The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor, disrupting the formation of secondary structures like α-helices and β-sheets that rely on these interactions. semanticscholar.orgupc.edu This disruption, combined with the steric bulk of the methyl group, restricts the rotational freedom around the peptide bond, often promoting specific turn-like structures. nih.gov N-methylation can favor the cis conformation of the amide bond, which is energetically less favorable in non-methylated peptides (except for proline), thereby inducing unique folds and stabilizing specific three-dimensional structures. researchgate.net This conformational rigidity can pre-organize a peptide into its bioactive shape, potentially leading to higher binding affinity and receptor selectivity. researchgate.netrsc.org Furthermore, by reducing hydrogen bonding capacity, N-methylation often increases a peptide's lipophilicity, which can enhance its ability to cross cellular membranes. researchgate.netsemanticscholar.org

Building Block in the Synthesis of Cyclic Peptides and Depsipeptides

N-methylated amino acids like N-Me-dl-leu-oh HCl are crucial building blocks in the synthesis of complex cyclic peptides and depsipeptides, many of which are natural products with significant biological activity. enamine.netacs.org Cyclization itself imparts a degree of conformational constraint and proteolytic resistance, and the inclusion of N-methylated residues further refines these properties, often leading to enhanced oral bioavailability and cell permeability. dovepress.comnih.gov

The synthesis of N-methylated cyclopeptide analogues is a proven strategy for developing new therapeutic leads. acs.org N-methyl-leucine and other N-methylated residues are integral to many of these structures.

Galaxamide: This N-methylated cyclic pentapeptide, originally isolated from the marine red alga Galaxaura filamentosa, is composed of five leucine (B10760876) residues, some of which are N-methylated. mdpi.comnih.gov It has demonstrated significant antitumor activity. mdpi.com The synthesis of Galaxamide and its analogues often involves solid-phase peptide synthesis (SPPS) to create a linear precursor containing residues like Fmoc-N-Me-L-Leu-OH, followed by a solution-phase macrocyclization step. google.commdpi.comresearchgate.net Researchers have synthesized numerous analogues by substituting different amino acids or altering their stereochemistry to explore structure-activity relationships (SAR). mdpi.comnih.gov

Aurilide Family: The aureobasidins are a class of highly N-methylated cyclic depsipeptides with potent antifungal properties. latrobe.edu.auijcce.ac.ir Their synthesis is challenging but has been achieved through combined solid- and solution-phase strategies. The design of aureobasidin analogues focuses on simplifying the structure while retaining antifungal activity, often by synthesizing smaller cyclic nonapeptides and heptapeptides that mimic the core structure. ijcce.ac.ir

Sansalvamide A: This cyclic depsipeptide was isolated from a marine fungus and shows antitumor activity. acs.org Synthetic analogues where specific amide bonds are N-methylated have been developed to improve potency and selectivity. acs.orgnih.gov Studies have shown that the strategic placement of an N-methyl group, for instance by incorporating an N-methyl-leucine, can lead to analogues with significantly more potent cytotoxic activity against certain cancer cell lines compared to the parent natural product. acs.orgresearchgate.net The synthesis of these analogues has been used to probe the conformational requirements for bioactivity and to develop compounds with improved pharmacological profiles. rsc.orgub.edu

The incorporation of N-methylated residues has a profound influence on the bioactivity of cyclic peptides, often enhancing their potency and modulating their spectrum of activity.

Anthelmintic and Antifungal Properties: Research has demonstrated that N-methylation can significantly boost the anthelmintic and antifungal effects of cyclic peptides. In one study, an N-methylated tetracyclopeptide containing N-methylleucine showed markedly improved activity against several earthworm species and pathogenic fungi, including Candida albicans, when compared to its non-methylated version. nih.govsemanticscholar.org Similarly, N-methylated analogues of the cyclic peptides pseudostellarin-A and cyclo(nitro)proctolin exhibited potent anthelmintic activity, in some cases exceeding that of the standard drug Mebendazole. sphinxsai.comujconline.net Aureobasidins and their synthetic analogues are particularly noted for their strong antifungal action. ijcce.ac.irnih.gov

Anticancer Properties: N-methylation is a key strategy in the development of cyclic peptide-based anticancer agents. nih.govrsc.org For Sansalvamide A, synthetic N-methylated analogues proved to be more potent cytotoxic agents than the natural product against several tumor cell lines, and notably showed high potency in pancreatic cancer cells, where the original compound was largely inactive. acs.orgnih.gov Likewise, analogues of Galaxamide have been synthesized and tested against various human tumor cell lines, with some compounds showing strong, broad-spectrum antitumor activity. mdpi.comnih.govmdpi.comnih.gov The number and position of N-methylated leucines were found to be critical for anticancer efficacy. mdpi.com

The table below summarizes representative findings on the enhanced bioactivity of N-methylated cyclic peptides.

| Peptide Class | Modification | Activity Investigated | Key Finding | Reference(s) |

| Proline-Rich Tetrapeptide | N-methylation (including N-Me-Leu) | Anthelmintic & Antifungal | N-methylated analogue showed superior anthelmintic activity and potent antifungal activity (MIC = 6 µg/mL) compared to the non-methylated version. | nih.govsemanticscholar.org |

| Sansalvamide A | N-methylation at various positions | Anticancer (various cell lines) | N-methylated analogues were more potent than the natural product; particularly effective against pancreatic cancer cells. | acs.orgnih.gov |

| Galaxamide | Analogue synthesis (varying N-Me-Leu) | Anticancer (A549, K562 cells) | Analogues showed broad-spectrum antitumor activity; Gala04 had an IC50 of 4.2 µM against K562 cells. | mdpi.com |

| Pseudostellarin-A | N-methylation | Anthelmintic | N-methylated analogue was more active (lower mean paralysis and death time) than the standard drug Mebendazole. | sphinxsai.com |

Development of Peptidomimetics for Modulating Protein-Protein Interactions

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net N-methylation is a fundamental tool in this field, particularly for designing molecules that can effectively modulate protein-protein interactions (PPIs), which are often mediated by flexible, unstructured peptide regions. upc.edunih.gov

The core principle behind using N-methylation in peptidomimetic design is to constrain the conformational flexibility of a linear peptide chain, predisposing it to adopt a specific secondary structure motif recognized by a protein target. chemrxiv.orgrsc.org Many PPIs are mediated by structural motifs such as β-turns and β-strands. nih.gov

N-methylation helps mimic these motifs in several ways:

Stabilizing Turn Conformations: By introducing steric hindrance and eliminating a hydrogen bond donor, N-methylation can stabilize β-turn structures, which are critical for molecular recognition in many biological processes. nih.gov

Reducing the Entropic Penalty of Binding: A flexible peptide must overcome a significant entropic penalty to adopt a rigid, bound conformation. By pre-organizing the peptide into a shape that is closer to its bound state, N-methylation reduces this penalty, which can lead to faster association rates and higher binding affinity. rsc.orgchemrxiv.org

The principles of N-methylated peptidomimetic design have been successfully applied to create potent and selective inhibitors for various therapeutic targets.

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone whose function is critical for the stability of many oncogenic proteins, making it a key anticancer target. Its function involves large conformational changes and interactions with client proteins and co-chaperones. Designing peptidomimetic inhibitors that can disrupt these PPIs is a promising therapeutic strategy. While specific examples are part of ongoing research, the design principles of using conformationally constrained peptides, such as those stabilized by N-methylation, are directly applicable to targeting the dynamic interaction surfaces of Hsp90.

Opioid Peptidomimetics: The field of opioid research has extensively used N-methylation to develop receptor-selective agonists and antagonists. nih.gov The endogenous opioid peptides (enkephalins and endorphins) are often non-selective and rapidly degraded. Introducing an N-methyl group into the peptide backbone can restrict rotation and lock the molecule into a conformation that is selective for a specific opioid receptor subtype (μ, δ, or κ). encyclopedia.pub A classic example is DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), a highly potent and selective μ-opioid receptor agonist, which was created by N-methylating an enkephalin analogue. nih.govencyclopedia.pub This strategy has also been used to improve the structural stability of cyclic opioid peptides, allowing for an induced-fit binding mechanism while maintaining conformational constraint. frontiersin.org

Vi. Applications in Research Domains

Role in Pharmaceutical Research and Development as a Building Block for Novel Chemical Entities

N-Me-dl-leu-oh HCl is a valuable building block in the synthesis of new pharmaceutical compounds. chemimpex.comchemimpex.com Its structural similarity to natural amino acids makes it an ideal candidate for incorporation into peptide-based drugs, potentially enhancing their stability and efficacy. chemimpex.com The process of creating new drugs often involves a "bottom-up" approach, where molecular building blocks are assembled to create target architectures. mdpi.com this compound fits into this strategy as a trifunctional hub, providing multiple points for chemical modification. mdpi.com

In the field of medicinal chemistry, the generation of novel chemical entities (NCEs) is a primary goal. pnas.org Computer-assisted de novo molecular design is one approach used to generate innovative molecules, and compounds like this compound can be utilized in the virtual synthesis of these potential drug candidates. pnas.org The incorporation of non-canonical amino acids, such as N-methylated versions, into peptides and proteins is a powerful tool for developing novel therapeutics, including protease inhibitors. mdpi.com

Research has demonstrated the use of N-methylated amino acids in the synthesis of complex molecules with biological activity. For instance, N-methylated analogs of proline-rich cyclic tetrapeptides from marine bacteria have been synthesized to improve their biopotential. nih.gov The synthesis of these analogs often involves coupling N-methylated amino acid methyl esters, which can be derived from precursors like l-Leu-OMe·HCl. nih.gov

Table 1: Examples of this compound and Related Compounds in Pharmaceutical Synthesis

| Precursor/Building Block | Synthetic Target/Application | Reference |

| l-N-(Me)Leu-OMe | N-methylated tetracyclopeptide | nih.gov |

| N-Me-L-Leu | Grassystatin G (cathepsin D inhibitor) | rsc.org |

| Fluorinated amino acids | Fluorinated Peptaibols | acs.org |

Utility as a Chiral Auxiliary and in Chiral Catalyst Formulation for Asymmetric Synthesis

The presence of a chiral center in this compound makes it a useful tool in asymmetric synthesis, a critical process in modern chemistry for producing enantiomerically pure compounds. kashanu.ac.ir Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. kashanu.ac.iryork.ac.uk After the desired transformation, the auxiliary is removed. kashanu.ac.ir

This compound and its derivatives can act as chiral auxiliaries, guiding the formation of a specific stereoisomer. chemimpex.com This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity. ru.nl

Furthermore, N-methylated amino acids can be components of chiral catalysts. chemimpex.com Chiral catalysts are used in small, substoichiometric amounts to generate large quantities of a chiral product. york.ac.uk For example, novel asymmetric reductive amination catalysts have been developed that, in combination with a chiral auxiliary, can efficiently produce optically active amines, which are important intermediates for pharmaceuticals. kanto.co.jp The development of chiral ligands is a key area of research in asymmetric catalysis, with various backbones and coordinating groups being explored to create highly effective catalysts for a range of chemical transformations. researchgate.net

Table 2: Concepts in Asymmetric Synthesis Relevant to this compound

| Concept | Description | Reference |

| Chiral Auxiliary | An enantiomerically pure compound that directs the stereochemistry of a reaction and is later removed. | kashanu.ac.iryork.ac.uk |

| Asymmetric Catalysis | The use of a chiral catalyst to produce a chiral product in an enantioselective manner. | york.ac.uk |

| Chiral Pool Synthesis | The use of readily available chiral natural products as starting materials for the synthesis of other chiral compounds. | ru.nl |

| Memory of Chirality | A strategy for asymmetric synthesis based on the dynamic chirality of an enolate structure, which does not require external chiral sources. | jst.go.jp |

Biochemical Research Tools for Protein and Enzyme Studies

In the realm of biochemistry, this compound and related N-methylated amino acids serve as valuable tools for investigating the structure and function of proteins and enzymes. cymitquimica.comchemimpex.com The introduction of a methyl group on the nitrogen atom of an amino acid can significantly impact the properties of a peptide or protein. cymitquimica.com

N-methylation can alter the conformation of a peptide backbone, which in turn can affect its biological activity and its interaction with other molecules. mdpi.com For example, the presence of a D-amino acid or a modified amino acid in a peptide sequence can prevent its recognition and cleavage by enzymes. mdpi.com This property is exploited in the design of enzyme inhibitors and in studies of enzyme specificity. mdpi.com

Researchers utilize N-methylated amino acids to probe protein-protein interactions and to understand metabolic pathways more deeply. chemimpex.com For instance, the complexation of N-methyl amino acids with synthetic host molecules has been studied to understand the forces that govern molecular recognition. acs.org These studies provide insights into the binding of substrates to enzymes and the assembly of protein complexes.

The incorporation of non-canonical amino acids, including N-methylated ones, into proteins provides a powerful method for protein engineering and for studying enzyme catalysis and other biological processes. mdpi.com

Vii. Computational Modeling and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. scholaris.ca This method is extensively used to understand the interactions of N-methylated peptides, including those containing N-methylleucine, with their biological targets. mdpi.commdpi.com

The introduction of an N-methyl group can significantly alter a peptide's binding affinity and selectivity for its target receptor. researchgate.netnih.gov Docking studies have shown that N-methylation can lead to enhanced receptor subtype selectivity by modifying the peptide's conformational flexibility and its hydrogen bonding capacity. researchgate.netnih.gov The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor site, which can either be detrimental or beneficial for binding, depending on the specific receptor environment. nih.govmdpi.comacs.org For instance, in studies of melanocortin receptor ligands, systematic N-methylation resulted in derivatives with significantly different binding profiles and functional selectivity. nih.govnih.gov

Computational analyses of ligand-receptor complexes help elucidate the key interactions that govern binding. For example, modeling of opioid peptidomimetics revealed that modifications at the C-terminus, including N-methylation, could regulate interactions with key residues in the opioid receptors, thereby influencing downstream signaling pathways. nih.gov Similarly, molecular modeling of N-methyl-D-aspartate (NMDA) receptor antagonists has been used to develop a pharmacophore model that explains the binding of various ligands, highlighting the importance of specific hydrophobic and hydrogen-bonding interactions. nih.govacs.org In the context of glycopeptide antibiotics like vancomycin, which contains an N-methylleucine residue, computational studies have investigated its role in ligand binding and the mechanisms of antibiotic resistance. tdl.orgresearchgate.netresearchgate.net

| Study Focus | Computational Method | Key Findings | Reference(s) |

| N-methylated peptide selectivity | Molecular Docking, Conformational Studies | N-methylation enhances selectivity among integrin receptor subtypes by reducing backbone flexibility. | researchgate.net |

| Melanocortin Receptor Ligands | Conformational Studies, Docking | N-methylation induces conformational changes that lead to receptor subtype selectivity (e.g., for hMC3R and hMC1R). | nih.govnih.gov |

| Opioid Peptidomimetics | Molecular Modeling | C-terminal modifications, including amides, alter interactions with key receptor residues, influencing bias. | nih.gov |

| NMDA Receptor Antagonists | Molecular Modeling | A pharmacophore model was generated based on a high correlation between affinity and a ligand-active site hydrogen bonding vector. | nih.govacs.org |

| Glycopeptide Antibiotics | Molecular Dynamics, Docking | The N-methylleucine residue is essential for the activity of vancomycin, though not directly involved in dipeptide binding. | researchgate.netresearchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

N-methylation of a peptide backbone introduces significant steric constraints that profoundly influence its conformational landscape. mdpi.comscielo.org.mx Conformational analysis, often coupled with molecular dynamics (MD) simulations, is crucial for understanding the structural consequences of this modification. springernature.com MD simulations allow researchers to observe the dynamic behavior of molecules over time, providing insights into their flexibility, stability, and the accessible conformations they can adopt in different environments. nih.govacs.org

One of the primary effects of N-methylation is the restriction of the allowable dihedral angles (phi, φ, and psi, ψ) of the peptide backbone. researchgate.net This constraint can render certain secondary structures, such as the α-helical region of the Ramachandran plot, inaccessible. researchgate.net However, it can also stabilize other structures, like β-turns or extended conformers. nih.govnih.gov For example, studies on N-methylated cyclic pentaalanine peptides revealed that N-methylation leads to high variability in conformations, with some analogs exhibiting a single, highly stable conformation. mdpi.comacs.org

MD simulations have been employed to study peptides containing N-methylated alanine (B10760859) and N-methylleucine. scholaris.canih.gov These studies have shown that in a vacuum, N-methylated peptides may favor helical structures stabilized by carbonyl-carbonyl interactions, whereas in solvent, interactions with water or methanol (B129727) can promote the formation of β-strand structures. nih.gov The dynamic interplay between different conformers is critical for biological activity. For instance, the ability of the immunosuppressant drug Cyclosporin A, which contains seven N-methylated residues, to cross cell membranes is attributed to its ability to switch between "open" and "closed" conformations in polar and apolar environments, respectively. mdpi.com This conformational adaptability is a key feature that N-methylation can bestow upon a peptide. mdpi.com

| Peptide System | Simulation Method | Key Conformational Findings | Reference(s) |

| N-methylated Cyclic Peptides | NMR, Distance Geometry, MD Simulations | N-methylation leads to high conformational variability; some sequences adopt a single, highly preferred conformation. | mdpi.comacs.org |

| N-methylated Alanine Peptides | Quantum Mechanics, MD Simulations | Peptides populate helical structures in vacuum and β-strand structures in solvent due to interactions with solvent molecules. | nih.gov |

| General N-methylated Peptides | XPLOR-NIH Calculations, NMR | N-methylation restricts accessible ϕ and ψ angles, making the α-helical region of Ramachandran space inaccessible. | researchgate.net |

| Almiramide Analogs | Computational & NMR Analysis | Activity is related to an extended conformer about the central residues and conformational mobility at the extremities. | nih.gov |

| Vancomycin Analogs | Molecular Dynamics Simulations | The N-methylleucine residue, while not directly in the binding cleft, is essential for the overall activity of the antibiotic. | researchgate.net |

Prediction of Biochemical Properties and Interaction Profiles

Computational methods are instrumental in predicting how N-methylation alters the fundamental biochemical and pharmacokinetic properties of amino acids and peptides. springernature.com One of the most significant and widely studied effects is the impact on lipophilicity and solubility. N-methylation increases the lipophilicity of a peptide by replacing a polar N-H bond with a nonpolar N-CH₃ group, while simultaneously disrupting the hydrogen bond network that can lead to aggregation, which often increases aqueous solubility. scielo.org.mxrsc.org

Furthermore, these computational approaches can predict changes in electronic properties. For instance, N-methylation typically raises the energy of the Highest Occupied Molecular Orbital (E HOMO) and decreases the HOMO-LUMO energy gap, suggesting increased reactivity. rsc.org By predicting these properties, computational models help to build structure-activity relationships (SAR) and guide the synthesis of analogs with improved characteristics, such as enhanced metabolic stability and membrane permeability. mdpi.comscielo.org.mxresearchgate.net

| Property | Effect of N-methylation | Computational Method | Reference(s) |

| Lipophilicity (clogP) | Increased | Calculation | rsc.org |

| Aqueous Solubility (ΔGsolv) | Increased (more negative ΔGsolv) | DFT (Density Functional Theory) | rsc.org |

| Polarizability | Increased | DFT | rsc.org |

| Dipole Moment | Increased | DFT | rsc.org |

| HOMO Energy | Increased (less negative) | DFT | rsc.org |

| HOMO-LUMO Gap | Decreased | DFT | rsc.org |

| Amide cis/trans Energy Barrier | Lowered | DFT | rsc.org |

| Proteolytic Resistance | Increased | Inferred from conformational rigidity | scielo.org.mxresearchgate.net |

Theoretical Chemistry Approaches in Amino Acid and Peptide Science

The study of N-methylated amino acids and peptides like N-Me-dl-Leu-OH HCl benefits greatly from a range of theoretical chemistry approaches that provide deep insights into their structure, stability, and reactivity. scielo.org.mx These methods go beyond simple docking or classical MD simulations to explore the quantum mechanical nature of these molecules.

Quantum mechanical (QM) methods, such as DFT, are powerful tools for investigating the electronic structure of N-methylated systems. nih.govrsc.org They can be used to calculate accurate geometries, vibrational frequencies, and reaction energetics. For example, QM calculations have been used to determine the relative stability of cis and trans isomers of the N-methylated amide bond, a critical factor influencing peptide conformation. rsc.org Theoretical calculations have also been used to elucidate reaction mechanisms, such as in the synthesis of N-methylated peptides, where they helped speculate that a Brønsted acid accelerates the rate-limiting step. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a bridge between the accuracy of QM for a specific region of interest (e.g., the active site of an enzyme or a ligand-receptor interface) and the efficiency of classical mechanics for the larger environment. This approach is particularly valuable for studying enzymatic reactions or complex binding events where electronic changes are critical.

These theoretical approaches are fundamental to modern peptide science. scielo.org.mx They enable researchers to build robust models that explain experimental observations and make reliable predictions. By understanding how N-methylation alters steric and electronic properties, scientists can rationally design peptides with tailored characteristics, such as enhanced proteolytic stability, improved membrane permeability, and specific conformational preferences, which are all crucial for the development of new therapeutics. scielo.org.mx